molecular formula C11H11NO3 B3358217 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid CAS No. 77903-96-9

3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid

Cat. No.: B3358217
CAS No.: 77903-96-9
M. Wt: 205.21 g/mol
InChI Key: HLPQCBDJFGTCJM-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives

3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid, as part of the broader family of indole carboxylic acids, is a significant compound in chemical synthesis. Research into the synthesis of indole carboxylic acids, including their hydroxy, alkoxy, and alkyl derivatives, has been ongoing for several decades. Unangst et al. (1987) detailed methods for synthesizing these derivatives, specifically highlighting the Dieckmann cyclization and Ullmann reaction processes. These methods are crucial for generating novel compounds within the indole carboxylic acid family, including the this compound (Unangst, Connor, Stabler, & Weikert, 1987).

Biological and Medicinal Relevance

Indole-2-carboxylic acids and their derivatives are known for their biological and medicinal significance. For instance, Raju et al. (2015) synthesized a series of derivatives from 1-Propyl-1H-indole-2-carboxylic acid, demonstrating their antibacterial and antifungal activities. These compounds showed promising results against various bacterial and fungal strains, indicating potential therapeutic applications (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

Synthetic Applications in Organic Chemistry

The versatility of indole-2-carboxylic acids in synthetic organic chemistry is notable. Shirakawa and Kobayashi (2006) described the use of carboxylic acid in aza-Friedel-Crafts reactions to synthesize 3-substituted indoles, a process that has wide-ranging implications in the synthesis of biologically active compounds (Shirakawa & Kobayashi, 2006).

Environmental Impact and Sustainability

Research into environmentally sustainable methods of synthesis is also a key area. Yoo, Capdevila, Du, and Kobayashi (2012) developed a method for the preparation of indole-3-carboxylic acids using atmospheric carbon dioxide under basic conditions. This method is significant for its reduced environmental impact and use of carbon dioxide, a major greenhouse gas (Yoo, Capdevila, Du, & Kobayashi, 2012).

Properties

IUPAC Name

3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-6-5-8-7-3-1-2-4-9(7)12-10(8)11(14)15/h1-4,12-13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPQCBDJFGTCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586359
Record name 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77903-96-9
Record name 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,9-dihydro-3H-pyrano[3,4-b]indol-1-one (Arch. Pharm., 1987, 320, 1202–1209, 5.225 g, 27.9 mmol) in THF (25 mL) was added deoxygenated 3 N KOH (25 mL). The mixture was stirred at room temperature for 4.5 hours. The reaction mixture was washed with EtOAc, acidified with 1 N HCl, and extracted with EtOAc. The organic extract was dried over MgSO4 and concentrated to give 5.589 g of 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid as a solid. This material was used for the next reaction without further purification: 1H NMR (DMSO-d6) δ 3.26 (t, J=7.5 Hz, 2H), 3.63 (t, J=7.5 Hz, 2H), 7.08 (t, J=7.5 Hz, 1H), 7.26 (t, J=7.7 Hz, 1H), 7.43 (d, J=8.3 Hz, 1H), 7.69 (d, J=8.1 Hz, 1H). Anal. Calcd. for C11H11NO3.0.1 EtOAc: C., 63.98; H, 5.56; N, 6.54. Found: C, 63.90; H, 5.57; N, 6.46.
Quantity
5.225 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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